1-Propene, 3-[3-(3-methoxypropoxy)propoxy]-
CAS No.: 79313-21-6
Cat. No.: VC15774706
Molecular Formula: C10H20O3
Molecular Weight: 188.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79313-21-6 |
|---|---|
| Molecular Formula | C10H20O3 |
| Molecular Weight | 188.26 g/mol |
| IUPAC Name | 1-methoxy-3-(3-prop-2-enoxypropoxy)propane |
| Standard InChI | InChI=1S/C10H20O3/c1-3-6-12-9-5-10-13-8-4-7-11-2/h3H,1,4-10H2,2H3 |
| Standard InChI Key | SUYJKSCZQUDNKH-UHFFFAOYSA-N |
| Canonical SMILES | COCCCOCCCOCC=C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The IUPAC name of the compound, 3-[3-(3-methoxypropoxy)propoxy]-1-propanol, reflects its branched ether-alcohol structure. The molecule consists of a central propane backbone substituted with two ether-linked methoxypropoxy groups and a terminal hydroxyl group. The presence of three oxygen atoms in ether configurations () and a hydroxyl group () confers amphiphilic properties, enabling interactions with both polar and nonpolar substances .
The structural formula is represented as:
This arrangement facilitates intramolecular hydrogen bonding, which influences its solubility and thermal stability .
Spectroscopic Identification
Infrared (IR) spectroscopy of the compound would reveal characteristic absorption bands for ether linkages () and hydroxyl groups (). Nuclear magnetic resonance (NMR) data would show distinct signals for methoxy protons (), methylene groups adjacent to oxygen (), and the terminal hydroxyl proton () .
Synthesis and Manufacturing
Industrial Production Methods
The synthesis of 1-Propene, 3-[3-(3-methoxypropoxy)propoxy]- typically involves sequential alkoxylation reactions. A common approach utilizes propylene oxide and methoxypropanol under acidic or basic catalysis:
-
Base-Catalyzed Etherification:
This method favors nucleophilic attack by the alkoxide ion on propylene oxide, forming ether bonds . -
Acid-Catalyzed Condensation:
Methoxypropanol reacts with excess propylene glycol in the presence of , yielding the target compound through dehydration .
Purification and Yield Optimization
Post-synthesis purification involves fractional distillation under reduced pressure () to isolate the product from oligomeric byproducts. Industrial batches achieve yields exceeding 85% when reaction temperatures are maintained below to prevent thermal degradation .
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value |
|---|---|
| Boiling Point | |
| Density | |
| Solubility in Water | Miscible (20°C) |
| Log (Octanol-Water) | 1.85 |
The compound’s miscibility with water and organic solvents like ethanol and acetone stems from its balanced hydrophilic-lipophilic nature. Its relatively high boiling point suggests strong intermolecular hydrogen bonding .
Reactivity and Stability
The ether linkages are susceptible to acid-catalyzed hydrolysis, producing methanol and propylene glycol derivatives:
Oxidative stability studies indicate minimal degradation under ambient conditions, making it suitable for long-term storage in inert atmospheres .
Comparative Analysis with Related Ethers
| Compound | Molecular Formula | Boiling Point (°C) | Key Application |
|---|---|---|---|
| 1-Propene, 3-[3-(3-methoxypropoxy)propoxy]- | 261 | High-performance solvents | |
| Dipropylene Glycol Methyl Ether | 190 | Paint strippers | |
| Tripropylene Glycol Methyl Ether | 242 | Industrial degreasers |
This compound’s extended ether chain confers superior solvent power compared to shorter-chain analogs, albeit with slightly higher viscosity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume